B-Casomorphin Bovine Acetate originates from the enzymatic digestion of beta-casein, particularly from the A1 variant of beta-casein, which has been shown to produce different casomorphin peptides compared to the A2 variant. The presence of histidine at position 67 in A1 beta-casein makes it susceptible to proteolytic cleavage, leading to the release of bioactive peptides such as B-Casomorphin-7, which is a prominent member of this group .
The synthesis of B-Casomorphin Bovine Acetate typically involves the enzymatic hydrolysis of beta-casein. This can be achieved through various methods, including:
Technical details include controlling pH and temperature to optimize enzyme activity during digestion, which significantly affects the yield and profile of released peptides .
B-Casomorphin Bovine Acetate has a specific amino acid sequence that characterizes its structure. The peptide consists of a sequence derived from beta-casein, typically represented as follows:
The molecular weight of B-Casomorphin Bovine Acetate is approximately 843.94 g/mol. Its structure allows it to interact with opioid receptors effectively, influencing its biological activity .
B-Casomorphin Bovine Acetate undergoes various chemical reactions in biological systems:
Technical details regarding these reactions include enzyme kinetics and substrate specificity that determine how effectively B-Casomorphin is metabolized in vivo.
The mechanism by which B-Casomorphin Bovine Acetate exerts its effects involves several pathways:
Studies have demonstrated that low concentrations of casomorphins can suppress lymphocyte proliferation, while higher concentrations may enhance immune activity, indicating a dose-dependent effect on immune modulation .
Relevant data indicate that changes in pH can significantly alter its structural conformation and activity .
B-Casomorphin Bovine Acetate has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: